molecular formula C10H7Br2N B13556547 8-Bromo-7-(bromomethyl)quinoline

8-Bromo-7-(bromomethyl)quinoline

Cat. No.: B13556547
M. Wt: 300.98 g/mol
InChI Key: OVWPTGHUGUQGID-UHFFFAOYSA-N
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Description

8-Bromo-7-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(bromomethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .

Scientific Research Applications

8-Bromo-7-(bromomethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-(bromomethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly useful in designing enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoline: Similar in structure but lacks the bromomethyl group.

    7-Bromoquinoline: Bromine is positioned differently on the quinoline ring.

    8-Methylquinoline: Contains a methyl group instead of a bromomethyl group.

Uniqueness

8-Bromo-7-(bromomethyl)quinoline is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research .

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

8-bromo-7-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,6H2

InChI Key

OVWPTGHUGUQGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CBr)Br)N=C1

Origin of Product

United States

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